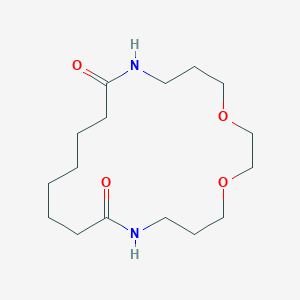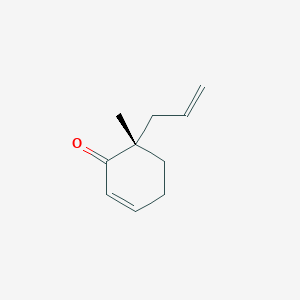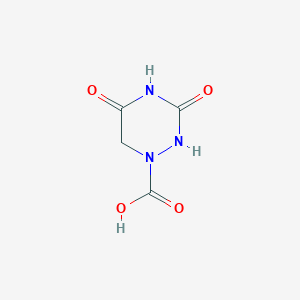![molecular formula C10H4Cl2N2S B12520654 4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro1benzothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H4Cl2N2S and a molecular weight of 255.12 g/mol This compound is characterized by its unique structure, which includes a benzothieno ring fused to a pyrimidine ring, with chlorine atoms at the 4 and 7 positions
Preparation Methods
The synthesis of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-aminothiophenol and 2,4-dichloropyrimidine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,7-Dichloro1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.
Scientific Research Applications
4,7-Dichloro1benzothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
4,7-Dichloro1benzothieno[3,2-d]pyrimidine can be compared to other similar compounds, such as:
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine: This compound has a similar structure but with chlorine atoms at different positions.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a pyrrolo ring instead of a benzothieno ring.
The uniqueness of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H4Cl2N2S |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
4,7-dichloro-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H4Cl2N2S/c11-5-1-2-6-7(3-5)15-9-8(6)13-4-14-10(9)12/h1-4H |
InChI Key |
FKTNGAOYFXVWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)


![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)



![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)


![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)

